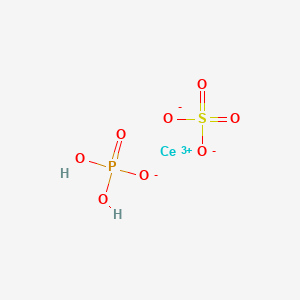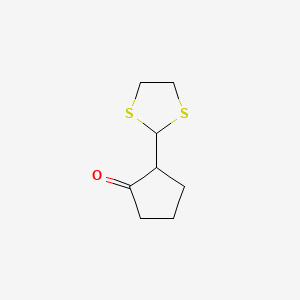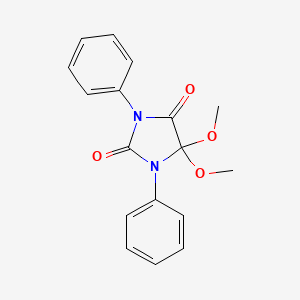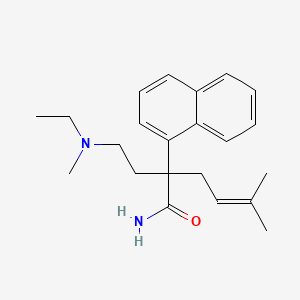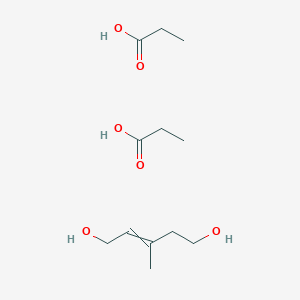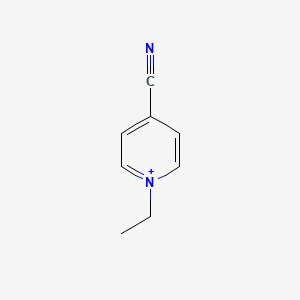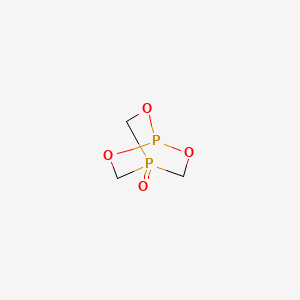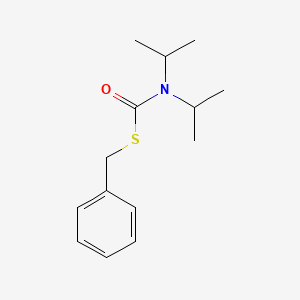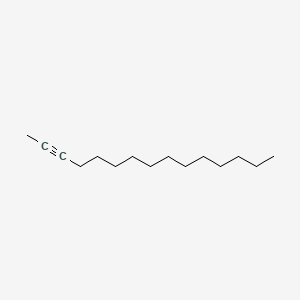
2-Pentadecyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentadecyne is an organic compound with the molecular formula C15H28 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its linear structure and the presence of a triple bond between the second and third carbon atoms in the chain. The IUPAC name for this compound is 2-Pentadec-1-yne .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pentadecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds to form new alkynes. Catalysts such as molybdenum or tungsten complexes are often used.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be employed to synthesize this compound.
Elimination Reactions: Dehydrohalogenation of vicinal dihalides can also yield this compound under basic conditions.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentadecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield pentadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-bromo-2-pentadecene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Diketones, carboxylic acids
Reduction: Pentadecane
Substitution: Halogenated derivatives like 2-bromo-2-pentadecene
Aplicaciones Científicas De Investigación
2-Pentadecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of alkyne chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pentadecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Pentadecane: A saturated hydrocarbon with the formula C15H32, lacking the triple bond present in 2-Pentadecyne.
1-Pentadecyne: An isomer with the triple bond at the first carbon atom.
2-Hexadecyne: A similar alkyne with a longer carbon chain.
Uniqueness: this compound is unique due to its specific placement of the triple bond, which imparts distinct reactivity and properties compared to its isomers and other alkynes. This makes it particularly useful in targeted synthetic applications and research .
Propiedades
Número CAS |
52112-25-1 |
|---|---|
Fórmula molecular |
C15H28 |
Peso molecular |
208.38 g/mol |
Nombre IUPAC |
pentadec-2-yne |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,7-15H2,1-2H3 |
Clave InChI |
VWWAVTXUUYIIEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


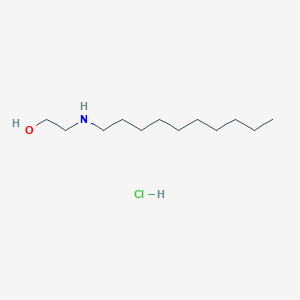

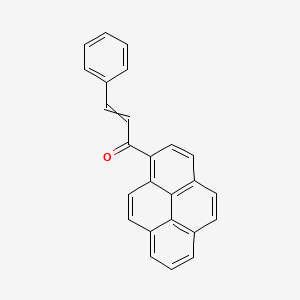
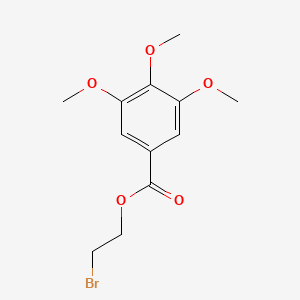
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
